molecular formula C14H10BrClFNO2 B5061075 N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzamide

N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzamide

Cat. No. B5061075
M. Wt: 358.59 g/mol
InChI Key: GNLYEYZHXAUONP-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide group), which is often found in various pharmaceuticals. The molecule also has several halogens (bromine, fluorine, and chlorine) and a methoxy group attached to the benzene rings .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The bromo and fluoro groups might be introduced using electrophilic aromatic substitution reactions. The methoxy group could be added using a Williamson ether synthesis or a similar method. The amide group might be added in the final step, using a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the rigidity of the molecule, while the halogens might be involved in various intermolecular interactions .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the benzene rings might participate in further electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the halogens and the methoxy group on the benzene rings could significantly affect properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with specific biological targets, which in turn would depend on the exact structure of the compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, further studies might focus on testing its biological activity and optimizing its structure for maximum efficacy and minimum side effects .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNO2/c1-20-13-5-2-8(6-10(13)16)14(19)18-12-4-3-9(15)7-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLYEYZHXAUONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-3-chloro-4-methoxybenzamide

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